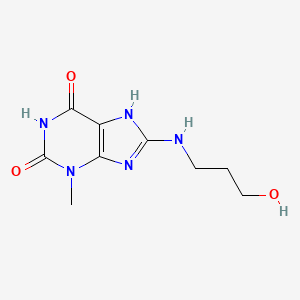
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione, also known as Tris-HCl, is a commonly used buffer in biochemical and molecular biology experiments. It is a white crystalline powder that is highly soluble in water and has a pH range of 7.0-9.0. Tris-HCl is widely used in various applications such as DNA and RNA extraction, protein purification, and enzyme assays.
Mecanismo De Acción
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione acts as a buffer by maintaining a stable pH environment. It has a pKa value of 8.1, which means that it can act as a weak base or a weak acid depending on the pH of the solution. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione neutralizes the acidic or basic components of the solution, thereby maintaining a stable pH environment. The stability of pH is crucial in many biochemical and molecular biology experiments as it affects the activity of enzymes, proteins, and nucleic acids.
Biochemical and Physiological Effects:
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has no significant biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments and has no toxic effects on cells or tissues. However, it is important to note that 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can interfere with certain assays and experiments, especially those that are sensitive to changes in pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has several advantages for use in laboratory experiments. It has a wide pH range of 7.0-9.0, which makes it suitable for various applications. It is highly soluble in water, which makes it easy to prepare and use. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is also relatively inexpensive compared to other buffers. However, 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has some limitations. It is not suitable for experiments that require a pH below 7.0 or above 9.0. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can also interfere with certain assays and experiments that are sensitive to changes in pH.
Direcciones Futuras
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has been extensively used in various scientific research applications. However, there are still several areas where 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be further explored. One such area is the development of new and improved buffers that can maintain a stable pH environment over a wider pH range. Another area is the development of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione analogs that can be used in specific applications. Additionally, the effects of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione on certain assays and experiments can be further studied to identify potential limitations and solutions. Overall, 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is a versatile and essential reagent in many biochemical and molecular biology experiments, and its future applications and developments are promising.
Métodos De Síntesis
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be synthesized by reacting Tris base (2-amino-2-(hydroxymethyl)propane-1,3-diol) with hydrochloric acid (HCl) in water. The reaction produces 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione and water as by-products. The reaction is carried out at room temperature and the resulting solution is filtered and dried to obtain 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione in its pure form. The purity of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is widely used in various scientific research applications. It is commonly used as a buffer in DNA and RNA extraction, protein purification, and enzyme assays. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is also used in electrophoresis to maintain a stable pH environment for the separation of DNA, RNA, and proteins. It is also used in western blotting, immunohistochemistry, and immunofluorescence experiments. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is an essential reagent in many molecular biology and biochemistry experiments.
Propiedades
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-14-6-5(7(16)13-9(14)17)11-8(12-6)10-3-2-4-15/h15H,2-4H2,1H3,(H2,10,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFKIOWUGKYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)

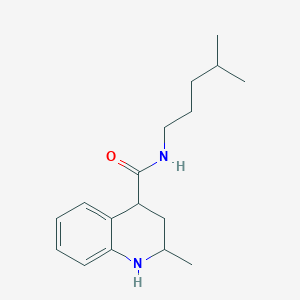
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)
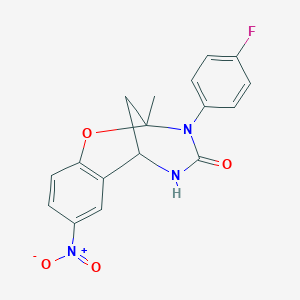

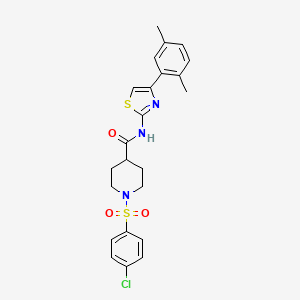
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)
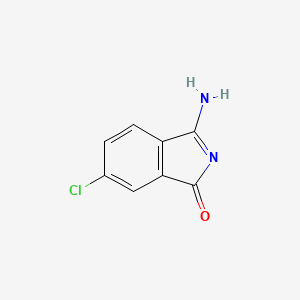
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

